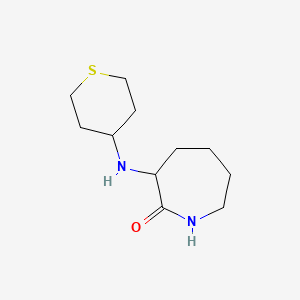![molecular formula C14H20ClN3O B7557361 N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide, commonly known as ML352, is a small molecule that has gained significant attention in recent years due to its potential as a therapeutic agent for a range of diseases.
Wirkmechanismus
ML352 exerts its effects by targeting NMT, an enzyme that catalyzes the transfer of myristic acid to the N-terminal glycine residue of various proteins. By inhibiting NMT activity, ML352 disrupts the myristoylation of critical proteins that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. In Alzheimer's and Parkinson's disease models, ML352 prevents the accumulation of toxic protein aggregates by inhibiting the myristoylation of proteins that are involved in the formation of these aggregates.
Biochemical and Physiological Effects:
ML352 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of toxic protein aggregate formation, and the protection of neurons from cell death. ML352 has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ML352 is its low toxicity, which makes it suitable for use in in vitro and in vivo experiments. ML352 is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of ML352 is its specificity for NMT, which may limit its use in diseases that are not associated with NMT dysregulation.
Zukünftige Richtungen
There are several future directions for ML352 research, including the development of more potent and selective NMT inhibitors, the investigation of ML352's effects on other diseases, and the optimization of ML352's pharmacokinetic properties for clinical use. Additionally, ML352's potential as a tool for studying the role of myristoylation in various biological processes should be further explored. Overall, ML352 represents a promising avenue for the development of novel therapeutic agents for a range of diseases.
Synthesemethoden
The synthesis of ML352 involves a multistep process that begins with the reaction of 4-chloro-2-nitroaniline with 1-methylpiperidine to form an intermediate compound. This compound is then reduced to the corresponding aniline, which is subsequently acetylated to yield ML352. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
ML352 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ML352 has been shown to inhibit the growth of cancer cells by targeting the enzyme N-myristoyltransferase (NMT), which plays a critical role in the proliferation and survival of cancer cells. ML352 has also been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease models, by preventing the accumulation of toxic protein aggregates that are associated with these diseases.
Eigenschaften
IUPAC Name |
N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10(19)16-14-4-3-12(9-13(14)15)17-11-5-7-18(2)8-6-11/h3-4,9,11,17H,5-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLSSPKHAPJGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)

![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)
![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)


![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557364.png)